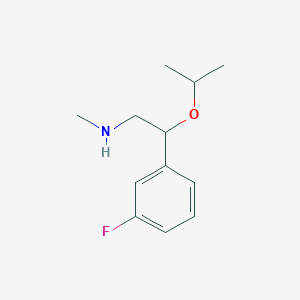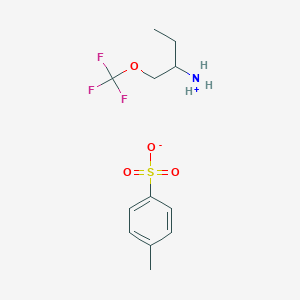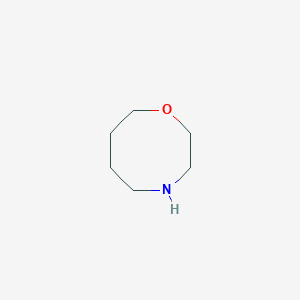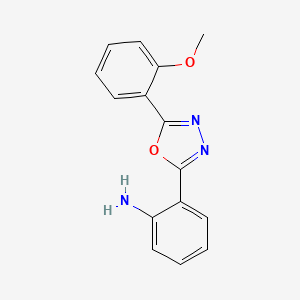
2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine: m-Fluoroisopropoxyamphetamine , is a chemical compound with the following structure:
CH3N(CH3)C6H4CH2OCH(CH3)C2H5
This compound belongs to the class of arylalkylamines and contains a fluorine-substituted phenyl ring attached to an isopropoxy group. It exhibits interesting pharmacological properties and has been studied for various applications.
准备方法
Synthetic Routes: The synthesis of 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine involves several steps. One common synthetic route includes the following:
Aryl Bromination: Start with 3-fluorophenyl bromide and react it with magnesium metal to form a Grignard reagent. Then, react the Grignard reagent with 2-isopropoxy-N-methylethanamine to obtain the desired compound.
Industrial Production Methods: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to achieve high yields.
化学反应分析
Reactions:
- Other reactions may include oxidation, reduction, and substitution processes.
Suzuki–Miyaura Coupling: This compound can participate in Suzuki–Miyaura cross-coupling reactions, forming carbon–carbon bonds.
Boron Reagents: Boronic acids or boronate esters are commonly used in Suzuki–Miyaura coupling reactions.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Solvents: Common solvents include DMF, DMSO, or toluene.
Major Products: The major product of Suzuki–Miyaura coupling between 3-fluorophenyl bromide and 2-isopropoxy-N-methylethanamine is 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine .
科学研究应用
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and pharmacological properties.
Neuroscience: Investigated for its effects on neurotransmitter systems.
Organic Synthesis: Used as a building block in the synthesis of other compounds.
作用机制
The exact mechanism of action is not fully elucidated. it likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.
相似化合物的比较
2-(3-Fluorophenyl)ethylamine: Similar in structure but lacks the isopropoxy group.
2-(3-Fluorophenyl)propylamine: Another related compound with a longer alkyl chain.
属性
分子式 |
C12H18FNO |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-N-methyl-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C12H18FNO/c1-9(2)15-12(8-14-3)10-5-4-6-11(13)7-10/h4-7,9,12,14H,8H2,1-3H3 |
InChI 键 |
KZOAYRCZMDCIBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(CNC)C1=CC(=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B12111443.png)
![Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester](/img/structure/B12111444.png)
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B12111452.png)
![2-[[1-(2-Amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid](/img/structure/B12111456.png)

![2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid](/img/structure/B12111470.png)








